![molecular formula C10H7F2N3O2 B1487795 1-[(2,5-二氟苯基)甲基]-1H-1,2,3-三唑-4-羧酸 CAS No. 1338663-72-1](/img/structure/B1487795.png)
1-[(2,5-二氟苯基)甲基]-1H-1,2,3-三唑-4-羧酸
描述
The compound “1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a common functional group in organic chemistry involved in many chemical reactions. The molecule also contains a difluorophenyl group, which is a phenyl ring (a variant of a benzene ring) with two fluorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials available and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the difluorophenyl group would likely contribute to the molecule’s overall shape and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions. The triazole ring and the difluorophenyl group may also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .
科学研究应用
抗菌应用
1-[(2,5-二氟苯基)甲基]三唑-4-羧酸: 及其衍生物作为抗菌剂已展现出良好的效果。 三唑环以其与生物系统中各种酶和受体的相互作用能力而闻名,这可以被利用来开发新的抗菌药物 . 这种化合物可以被修饰以增强其对细菌II型拓扑异构酶的亲和力,这是抗菌剂的关键靶点 .
抗癌研究
三唑的结构灵活使其能够创造出具有重要生物学特性的新型分子,包括抗癌活性 . 对三唑衍生物的研究导致了可以作用于特定癌细胞系化合物的开发,为靶向癌症治疗提供了一条途径。
抗病毒治疗
三唑衍生物已被鉴定为有效的抗病毒剂。 它们以高亲和力与病毒蛋白结合的能力使其成为开发新型抗病毒药物的合适候选者 . 该化合物中的二氟苯基可以探索其对提高针对特定病毒的疗效的潜力。
农用化学品开发
三唑核心也用于农用化学品的开发。 其稳定性和反应性使其成为创造能够保护作物免受各种病原体和害虫侵害的化合物的理想候选者 .
材料科学
在材料科学中,三唑衍生物由于其缺电子特性,表现出优异的电子传输和空穴阻挡特性。 这使得它们成为有机发光二极管(OLED)和其他电子设备等应用的有希望的有机材料 .
有机催化
三唑由于其高化学稳定性和强偶极矩,在有机催化中很重要。 它们可以在各种有机反应中充当催化剂,从而导致复杂有机化合物的合成 .
镇痛和抗炎研究
该化合物的三唑部分与镇痛和抗炎活性有关。 它可以被纳入药物设计中,以开发具有改善的疗效和减少副作用的新型止痛药 .
抗抑郁和抗焦虑作用
对三唑衍生物的研究表明,它们具有抗抑郁和抗焦虑特性。 这为该化合物在合成新型精神药物中使用打开了可能性 .
作用机制
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or other bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .
安全和危害
未来方向
属性
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-1-2-8(12)6(3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYIIRWKKKNVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




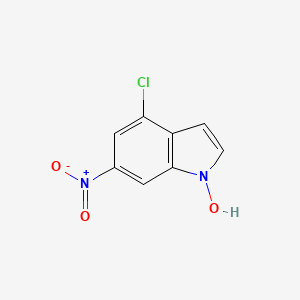
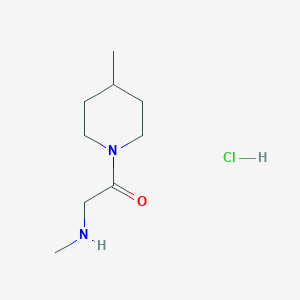
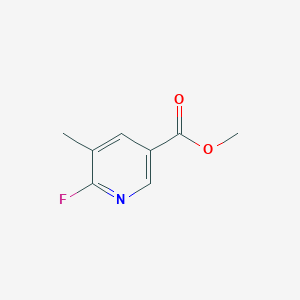


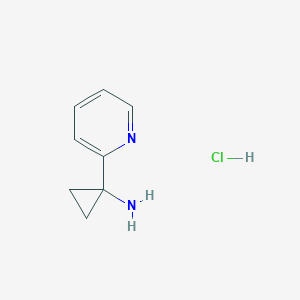
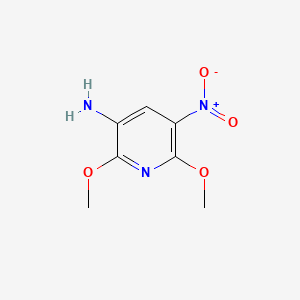
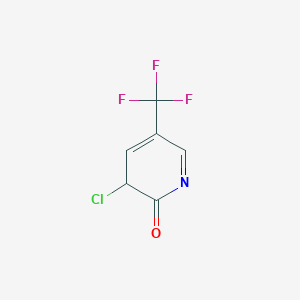
![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
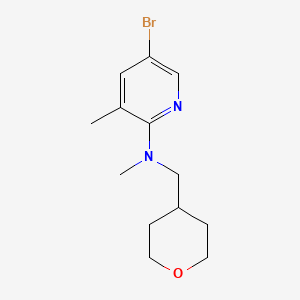

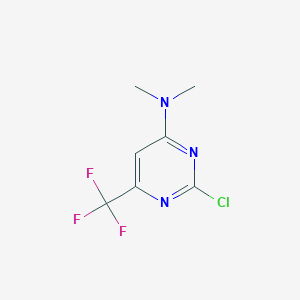
![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)